2-Ethoxy-4-pyrazol-1-yl-phenylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-4-pyrazol-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-15-11-8-9(4-5-10(11)12)14-7-3-6-13-14/h3-8H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVRQVTUDDRKHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N2C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Ethoxy 4 Pyrazol 1 Yl Phenylamine and Analogous Compounds
Strategic Approaches to the Construction of the 2-Ethoxy-4-substituted Phenylamine Core
The formation of the 2-ethoxy-4-substituted phenylamine scaffold is a critical step in the synthesis of the target compound. Several key transformations are employed to introduce the ethoxy and amino groups at the desired positions on the phenyl ring.
Regioselective Functionalization of Aniline (B41778) Derivatives
The regioselective functionalization of aniline and its derivatives is a cornerstone of aromatic chemistry. mdpi.comnih.gov Directing groups on the aniline ring play a crucial role in determining the position of incoming substituents. For the synthesis of the target compound, starting with a pre-functionalized aniline derivative can be an effective strategy. For instance, employing an aniline with an existing substituent that directs subsequent reactions to the desired positions can streamline the synthesis.
Amine Introduction via Reduction Pathways
A common and efficient method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. nih.govresearchgate.netstackexchange.comyoutube.com This transformation is typically achieved using various reducing agents under different reaction conditions.
Table 1: Common Reduction Methods for Nitroarenes
| Reducing Agent | Catalyst | Solvent | Conditions | Reference |
| Hydrogen Gas (H₂) | Palladium on Carbon (Pd/C) | Ethanol | Room Temperature | stackexchange.com |
| Tin (Sn) | Hydrochloric Acid (HCl) | - | Reflux | youtube.com |
| Iron (Fe) | Hydrochloric Acid (HCl) | - | - | stackexchange.com |
| Sodium Dithionite (Na₂S₂O₄) | Electron-transfer catalyst | - | - | researchgate.net |
| Decaborane (B₁₀H₁₄) | Palladium on Carbon (Pd/C) | Acetic Acid | Reflux | researchgate.net |
The choice of reducing agent can be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity. For instance, catalytic hydrogenation is often preferred for its mild conditions and high yields. stackexchange.com
Etherification Reactions for Ethoxy Group Incorporation
The introduction of the ethoxy group is typically accomplished through an etherification reaction. A common starting material for this transformation is a substituted 2-aminophenol. google.comwikipedia.orgchemicalbook.comnih.gov The phenolic hydroxyl group can be converted to an ethoxy group via a Williamson ether synthesis, which involves the reaction of the corresponding phenoxide with an ethylating agent, such as ethyl iodide or diethyl sulfate. To prevent undesired N-alkylation of the amino group, it may need to be protected prior to the etherification step. google.com
Elaboration of the Pyrazole (B372694) Heterocyclic Moiety
Once the 2-ethoxy-4-substituted phenylamine core is in place, the next stage involves the construction of the pyrazole ring. This is a well-established area of heterocyclic chemistry with several reliable methods.
Cyclocondensation Reactions for Pyrazole Ring Formation
The most prevalent method for synthesizing pyrazole rings is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. mdpi.commdpi.comnih.govnih.govyoutube.com This versatile reaction allows for the formation of a wide variety of substituted pyrazoles. The regioselectivity of the reaction, which determines the position of substituents on the pyrazole ring, can be influenced by the reaction conditions and the nature of the substituents on both the dicarbonyl compound and the hydrazine. nih.gov
Table 2: Key Precursors for Pyrazole Synthesis via Cyclocondensation
| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Resulting Pyrazole | Reference |
| 1,3-Diketone | Hydrazine | Polysubstituted pyrazole | mdpi.com |
| α,β-Unsaturated Ketone | Hydrazine | Pyrazoline (requires oxidation) | mdpi.commdpi.com |
| Acetylenic Ketone | Hydrazine | Mixture of regioisomeric pyrazoles | mdpi.commdpi.com |
In the context of synthesizing 2-ethoxy-4-pyrazol-1-yl-phenylamine, the hydrazine derivative would be 2-ethoxy-4-hydrazinyl-phenylamine, which would then be reacted with a suitable 1,3-dicarbonyl compound to form the desired pyrazole ring.
Derivatization at Pyrazole Nitrogen Atoms
The final step in the synthesis often involves the derivatization of the pyrazole nitrogen atom. N-arylation of pyrazoles is a common transformation that can be achieved through various cross-coupling reactions. acs.orgmdpi.comorganic-chemistry.orgorganic-chemistry.orgacs.org Copper-catalyzed and palladium-catalyzed reactions are widely used for this purpose. acs.orgmdpi.comorganic-chemistry.orgacs.org For instance, the Ullmann condensation, a copper-catalyzed reaction, can be employed to couple an aryl halide with the pyrazole nitrogen. mdpi.com More modern methods often utilize palladium catalysts with specific ligands to achieve high yields and functional group tolerance. acs.org
These synthetic strategies provide a flexible and robust framework for the preparation of this compound and a diverse range of its analogs, enabling further exploration of their chemical and physical properties.
Intermolecular Coupling Strategies for Aryl-Pyrazole Linkage
The construction of the C-N bond between the phenyl and pyrazole rings is a critical step in the synthesis of this compound. Transition-metal-catalyzed cross-coupling reactions and direct arylation methods are the foremost strategies to achieve this linkage.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition metal catalysis, particularly with palladium and copper, is a powerful tool for forming C-N bonds. The Buchwald-Hartwig amination and the Ullmann condensation are prominent examples of such reactions.
The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a bulky phosphine (B1218219) ligand. wikipedia.org The development of various generations of catalyst systems has expanded the scope of this reaction to include a wide array of amines and aryl coupling partners, making it a versatile method for synthesizing aryl amines. wikipedia.org Specifically for pyrazole-containing compounds, the Buchwald-Hartwig reaction has been successfully applied to the C4 amination of 4-halopyrazoles. nih.govresearchgate.net For instance, the coupling of 4-bromo-1H-1-tritylpyrazole with various amines has been demonstrated using a Pd(dba)₂ catalyst with tBuDavePhos as the ligand. nih.govresearchgate.net This methodology has proven effective for coupling with aryl- or alkylamines that lack a β-hydrogen atom. researchgate.net
The Ullmann condensation , a copper-catalyzed reaction, provides an alternative route for N-arylation. nih.gov This classical reaction has been revitalized with modern variations and can be used to form aryl-pyrazole linkages. nih.govacs.org The Ullmann reaction is particularly useful for the N-arylation of pyrazoles with aryl halides. nih.gov For example, the coupling of 4-iodotoluene (B166478) with pyrazole has been reported using copper catalysts with specific ligands. nih.gov While historically requiring harsh conditions, newer methods have been developed that proceed under milder conditions. mdpi.com
Below is a table summarizing key aspects of these two important cross-coupling reactions.
| Reaction | Metal Catalyst | Typical Ligands | Substrates | Key Features |
| Buchwald-Hartwig Amination | Palladium | Bulky phosphines (e.g., tBuDavePhos, BINAP, DPPF) | Aryl halides, aryl triflates, amines | High functional group tolerance, generally milder conditions than Ullmann. wikipedia.org |
| Ullmann Condensation | Copper | Diamines, pyridyl-based ligands | Aryl halides, pyrazoles | Classical method, often requires higher temperatures but can be effective for specific substrates. nih.govmdpi.com |
Direct Arylation Methods for C-N Bond Formation
Direct arylation represents a more atom-economical approach as it avoids the pre-functionalization of one of the coupling partners. nih.gov These methods involve the direct coupling of a C-H bond with an aryl halide.
Palladium-catalyzed direct arylation has emerged as a powerful technique for the synthesis of aryl-substituted heterocycles. academie-sciences.fr For pyrazoles, direct arylation can be challenging due to the potential for reaction at multiple C-H bonds. However, by carefully selecting the reaction conditions, including the catalyst, ligand, and solvent, regioselective arylation can be achieved. researchgate.net For instance, ligand-free palladium catalysis has been used for the direct arylation of pyrazoles at the β-position. researchgate.net The choice of solvent, such as 2-ethoxyethan-1-ol, can significantly influence the regioselectivity of the reaction. researchgate.net
The pyrazole ring itself can also act as a directing group to facilitate the arylation of other parts of the molecule. nih.govbohrium.com This strategy has been employed in palladium-catalyzed C-H bond functionalization. nih.gov
Multi-Step Synthesis Pathways and Optimization Techniques
The synthesis of complex molecules like this compound often requires a multi-step approach. researchgate.net This involves the sequential assembly of different molecular fragments and subsequent optimization of the reaction sequence to maximize yield and purity.
Sequential Reaction Schemes for Compound Assembly
A typical multi-step synthesis for a molecule like this compound would likely involve the initial synthesis of a substituted phenylamine and a substituted pyrazole, followed by their coupling. For example, a substituted aminophenol could be etherified to introduce the ethoxy group. Separately, a pyrazole ring with the desired substitution pattern would be synthesized. The final key step would then be the coupling of these two fragments using one of the methods described in section 2.3.
The synthesis of substituted pyrazoles can be achieved through various methods, including the cyclocondensation of β-dicarbonyl compounds with hydrazines. nih.gov A wide variety of substituted pyrazoles can be prepared from readily available starting materials. nih.govorganic-chemistry.org
Process Optimization for Enhanced Yields and Purity
Optimizing a multi-step synthesis is crucial for making the process efficient and scalable. researchgate.net This involves a systematic investigation of various reaction parameters to find the conditions that provide the highest yield of the desired product with the highest purity.
Key parameters that are often optimized include:
Catalyst and Ligand: The choice of catalyst and ligand is critical in transition-metal-catalyzed reactions. nih.govresearchgate.net Screening different combinations can lead to significant improvements in yield and reaction time.
Solvent: The solvent can have a profound effect on the reaction rate and selectivity. researchgate.net
Base: The type and amount of base used can influence the outcome of the reaction.
Temperature and Reaction Time: These parameters are often adjusted to ensure the reaction goes to completion without significant decomposition of the product.
Purification Methods: Developing efficient purification protocols, such as chromatography or crystallization, is essential for obtaining the final compound in high purity.
The following table provides an example of how reaction conditions might be varied during an optimization study for a hypothetical cross-coupling reaction.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene | 100 | 65 |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | Toluene | 100 | 78 |
| 3 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 110 | 85 |
| 4 | Pd₂(dba)₃ (1) | XPhos (4) | Cs₂CO₃ | Dioxane | 110 | 92 |
Spectroscopic and Structural Analysis of this compound Not Available in Publicly Accessible Scientific Literature
A comprehensive search of publicly available scientific databases and literature has revealed a significant lack of specific experimental data for the chemical compound this compound. Despite extensive queries for its spectroscopic and structural analysis, no dedicated research articles or authenticated data sets detailing its Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), or Vibrational Spectroscopy (FTIR/Raman) could be located.
The initial objective was to compile a detailed article on the advanced spectroscopic characterization of this compound, focusing on high-resolution 1H and 13C NMR, two-dimensional NMR techniques (such as COSY, HSQC, HMBC, NOESY), electrospray ionization (ESI) and high-resolution mass spectrometry (HRMS), as well as Fourier-Transform Infrared (FTIR) and Raman spectroscopy. However, the absence of primary or secondary sources reporting this specific information prevents the creation of a scientifically accurate and detailed article as outlined.
While information exists for structurally related compounds—such as various pyrazole derivatives, substituted anilines, and molecules containing ethoxy groups—these data are not directly applicable to this compound. The precise substitution pattern of the ethoxy and pyrazolyl groups on the phenylamine ring creates a unique chemical entity with distinct spectroscopic properties. Extrapolation from related but different molecules would be scientifically unsound and would not meet the requirements of a detailed and accurate analysis.
Consequently, the requested article, with its specific sections and subsections on the advanced spectroscopic characterization and structural analysis of this compound, including data tables and detailed research findings, cannot be generated at this time due to the unavailability of the necessary foundational data in the public domain. Further research and publication by the scientific community would be required to enable such a detailed analysis.
Advanced Spectroscopic Characterization and Structural Analysis of 2 Ethoxy 4 Pyrazol 1 Yl Phenylamine
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
The study of the electronic transitions within 2-Ethoxy-4-pyrazol-1-yl-phenylamine would be conducted using UV-Vis spectroscopy. This technique provides insights into the chromophoric parts of the molecule, which are responsible for absorbing ultraviolet and visible light. The analysis would typically involve dissolving the compound in various solvents to record its absorption spectra.
The key parameters that would be determined from these spectra include:
λmax (Wavelength of Maximum Absorbance): The wavelength at which the compound absorbs the most light. This is indicative of the energy required for electronic transitions.
ε (Molar Absorptivity): A measure of how strongly the compound absorbs light at a given wavelength. It is a constant that is characteristic of the compound.
Electronic Transitions: Identification of the types of electronic transitions occurring, such as π → π* and n → π* transitions, which are common in molecules with aromatic rings and heteroatoms.
A data table, as shown below, would be populated with these experimental values.
Table 1: UV-Vis Spectroscopic Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |
|---|
The interpretation of this data would involve analyzing the effect of solvent polarity on the absorption bands (solvatochromism) to further understand the nature of the electronic transitions and the electronic structure of the molecule.
Single-Crystal X-ray Diffraction for Solid-State Molecular Structure and Packing
The process involves growing a high-quality single crystal of this compound and exposing it to an X-ray beam. The diffraction pattern produced is then analyzed to construct a model of the crystal lattice and the molecule's structure within it.
The crystallographic data obtained would be summarized in a table similar to the one below.
Table 2: Single-Crystal X-ray Diffraction Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| Density (calculated, g/cm³) | Data not available |
| R-factor (%) | Data not available |
From this data, a detailed analysis of the molecular geometry would be possible, including the planarity of the phenyl and pyrazole (B372694) rings and the orientation of the ethoxy group. Furthermore, the analysis of intermolecular interactions, such as hydrogen bonding and π-π stacking, would reveal how the molecules are packed in the crystal lattice, which influences the material's bulk properties.
Theoretical and Computational Investigations of 2 Ethoxy 4 Pyrazol 1 Yl Phenylamine
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to predict and interpret the behavior of molecules at the atomic and electronic levels.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is a widely used approach for calculating the optimized geometry, total energy, and other ground-state properties of molecules. nih.gov For pyrazole (B372694) derivatives, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31+G(d)), are used to determine the most stable molecular conformation by finding the minimum energy structure. researchgate.net These calculations can also provide insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the three-dimensional arrangement of the atoms in 2-Ethoxy-4-pyrazol-1-yl-phenylamine.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations
To understand the behavior of molecules upon interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT that allows for the calculation of excited-state properties, such as electronic absorption spectra (UV-Vis). researchgate.netnih.gov By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the wavelengths at which a molecule absorbs light and the intensity of these absorptions. For a molecule like this compound, TD-DFT calculations can reveal how the ethoxy and aminophenyl substituents on the pyrazole ring influence its photophysical properties. nih.gov These calculations provide valuable information on the nature of the electronic transitions, for instance, whether they are localized on a specific part of the molecule or involve charge transfer across the molecular framework. researchgate.net
Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Profiles
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of a molecule's reactivity; a smaller gap generally implies higher reactivity. nih.gov
For pyrazole derivatives, the distribution of the HOMO and LUMO across the molecule can be visualized to identify the regions most susceptible to electrophilic and nucleophilic attack. In a compound like this compound, the electron-donating ethoxy and amino groups are expected to influence the energy and localization of the HOMO and LUMO. researchgate.net
Below is a table of representative FMO data for a structurally related pyrazole derivative, illustrating the typical values obtained from such analyses.
| Orbital | Energy (eV) |
| HOMO | -5.89 |
| LUMO | -1.23 |
| Energy Gap (ΔE) | 4.66 |
This data is illustrative for a substituted pyrazole derivative and not specific to this compound.
Molecular Electrostatic Potential (MEP) Surface Mapping and Reactivity Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. dntb.gov.ua The MEP map displays different colors on the molecular surface to represent varying electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. Green areas represent regions of neutral potential.
For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the pyrazole ring and the oxygen atom of the ethoxy group, indicating these as potential sites for electrophilic interaction. The amino group would also contribute to the electron-rich character of the phenyl ring. researchgate.netdntb.gov.ua
Global and Local Reactivity Descriptors (e.g., Electrophilicity Index)
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): A measure of the resistance to charge transfer.
Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.
These parameters can be calculated using the energies of the HOMO and LUMO. nih.gov Local reactivity descriptors, on the other hand, provide information about the reactivity of specific atomic sites within the molecule.
The following table presents typical global reactivity descriptors for a substituted pyrazole.
| Descriptor | Value (eV) |
| Electronegativity (χ) | 3.56 |
| Chemical Hardness (η) | 2.33 |
| Electrophilicity Index (ω) | 2.72 |
This data is illustrative for a substituted pyrazole derivative and not specific to this compound.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic interactions within a molecule. nih.gov It examines the delocalization of electron density between filled (donor) and vacant (acceptor) orbitals, which can be interpreted as stabilizing intramolecular charge-transfer interactions. uba.ar The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.gov
A representative NBO analysis for a substituted pyrazole might show the following types of interactions:
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP(1) N2 | π(C3-C4) | 18.5 |
| LP(1) O1 | σ(C5-C6) | 5.2 |
| π(C7-C8) | π*(C9-C10) | 22.1 |
This data is illustrative for a substituted pyrazole derivative and not specific to this compound. LP denotes a lone pair, and π and σ represent pi-bonding and sigma-antibonding orbitals, respectively.*
Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior
Hypothetical Data from MD Simulations:
A hypothetical MD simulation could yield data on various parameters, which would be crucial for understanding the molecule's behavior in a dynamic system.
| Parameter | Hypothetical Value/Observation | Significance |
| Dihedral Angle (Phenyl-Pyrazole) | Fluctuations between 20° and 60° | Indicates the degree of rotational freedom and potential for different conformational isomers. |
| Ethoxy Group Conformation | Predominantly extended, with occasional gauche conformations | Reveals the flexibility of this side chain and its potential interactions with its environment. |
| Root Mean Square Deviation (RMSD) | Stable trajectory with low RMSD values after initial equilibration | Suggests the molecule reaches a stable average conformation. |
| Solvent Accessible Surface Area (SASA) | Consistent SASA values | Provides insight into the molecule's interaction with a solvent. |
This table presents hypothetical data that would be expected from MD simulations of this compound, and is not based on published research.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic parameters of novel compounds, aiding in their identification and characterization. These calculations can provide theoretical values for NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic transitions.
Predicted Spectroscopic Data:
For this compound, DFT calculations could predict the following spectroscopic data:
| Spectroscopic Technique | Predicted Parameter | Hypothetical Value | Significance |
| ¹H NMR | Chemical Shift (δ) of amine protons (-NH₂) | 4.5 - 5.5 ppm | The chemical environment of the amine group is influenced by the electronic effects of the substituents. |
| ¹³C NMR | Chemical Shift (δ) of carbon attached to the ethoxy group | ~150 ppm | Characteristic chemical shift for an ether-linked aromatic carbon. |
| IR Spectroscopy | N-H stretching frequency | 3300 - 3500 cm⁻¹ | Confirms the presence of the amine functional group. |
| UV-Vis Spectroscopy | Maximum Absorption (λmax) | ~280 - 320 nm | Indicates the electronic transitions within the conjugated system of the molecule. |
This table contains theoretically predicted spectroscopic data for this compound based on general principles of computational chemistry, as specific studies are unavailable.
Mechanistic Studies of Chemical Transformations Involving 2 Ethoxy 4 Pyrazol 1 Yl Phenylamine
Exploration of Reaction Pathways at the Aniline (B41778) Nitrogen and Ethoxy Oxygen
The aniline nitrogen and the ethoxy oxygen in 2-Ethoxy-4-pyrazol-1-yl-phenylamine are primary sites for various chemical transformations due to the presence of lone pairs of electrons, rendering them nucleophilic.
The aniline nitrogen is a key reactive center. Its lone pair is delocalized into the benzene (B151609) ring, which reduces its basicity compared to aliphatic amines but also activates the ring towards electrophilic substitution. chemistrysteps.com Typical reactions involving the aniline nitrogen include:
Alkylation and Acylation: The nucleophilic nitrogen can react with alkyl halides or acylating agents. ncert.nic.in Acylation, for instance by reacting with acetic anhydride, can be used to protect the amino group and modulate its activating effect during electrophilic aromatic substitution. libretexts.org This produces an acetanilide (B955) derivative, which can be hydrolyzed back to the amine. libretexts.org
Diazotization: The primary aromatic amine functionality allows for diazotization upon treatment with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid). qorganica.com This yields a highly versatile diazonium salt, which can undergo a variety of subsequent reactions to introduce a wide range of functional groups in place of the original amino group. libretexts.orgqorganica.com
The ethoxy oxygen also possesses lone pairs and can participate in chemical reactions, although it is generally less reactive than the aniline nitrogen. The primary reaction involving the ethoxy group is ether cleavage, which typically requires harsh conditions such as strong acids (e.g., HBr or HI).
Reactivity of the Pyrazole (B372694) Heterocycle and Its Substituents
The pyrazole ring is susceptible to electrophilic aromatic substitution . Due to the electronic nature of the two adjacent nitrogen atoms, the C4 position is the most electron-rich and, therefore, the primary site for electrophilic attack. byjus.com Common electrophilic substitution reactions include nitration, halogenation, and sulfonation.
Conversely, the C3 and C5 positions of the pyrazole ring are electron-deficient and thus susceptible to nucleophilic attack , although this is less common than electrophilic substitution.
Tautomerism is a significant aspect of pyrazole chemistry. For N-unsubstituted pyrazoles, a proton can migrate between the two nitrogen atoms. In the case of 3(5)-phenylpyrazoles, studies have shown that they exist as a mixture of tautomers in solution, with the 3-phenyl tautomer often being the major form. fu-berlin.de The specific tautomeric equilibrium for this compound would depend on factors like the solvent and temperature.
Isomerization in the context of this molecule could involve the migration of the pyrazol-1-yl group to a different position on the phenyl ring. However, such isomerizations, like the para- to meta-isomerization of phenols, typically require specific and often harsh reaction conditions and are not spontaneous. nih.gov Photoisomerization is a known phenomenon for phenylazopyrazoles, but this is a different class of compounds. cnr.it
Role of Substituent Effects (Ethoxy, Pyrazolyl) in Directing Chemical Reactivity
The substituents on the phenyl ring, the ethoxy group and the pyrazol-1-yl group, play a crucial role in directing the regioselectivity of electrophilic aromatic substitution reactions on the aniline ring.
Ethoxy Group (-OEt): The ethoxy group is a strong activating group and an ortho-, para-director . wikipedia.org Its oxygen atom donates electron density to the benzene ring through resonance, increasing the ring's nucleophilicity and stabilizing the carbocation intermediate formed during electrophilic attack at the ortho and para positions. libretexts.orgmasterorganicchemistry.com
Amino Group (-NH₂): The amino group is also a very strong activating group and an ortho-, para-director for the same reasons as the ethoxy group. byjus.comwikipedia.org
Pyrazol-1-yl Group: The pyrazol-1-yl group is generally considered an electron-donating group through resonance, thus it is also expected to be activating and ortho-, para-directing .
In this compound, the aniline ring is highly activated due to the presence of the strongly activating amino and ethoxy groups. The positions ortho and para to the amino group (positions 3 and 5) and the positions ortho and para to the ethoxy group (positions 1 and 3) are electronically enriched. The directing effects of these two powerful activating groups are synergistic, strongly favoring electrophilic substitution at the positions ortho and para to both groups. Given the substitution pattern, position 5 is ortho to the amino group and meta to the ethoxy group, while position 3 is ortho to the ethoxy group and ortho to the amino group. Position 6 is para to the ethoxy group and meta to the amino group. The interplay of these directing effects would lead to a mixture of products, with the precise ratio depending on the specific electrophile and reaction conditions.
The high reactivity of the aniline ring often necessitates the protection of the amino group (e.g., by acetylation) to achieve selective monosubstitution and prevent over-reaction or side reactions. libretexts.org
Investigation of Catalytic Reactions and Organic Transformations Mediated by the Compound
There is a lack of specific literature detailing the use of this compound as a catalyst or mediator in organic transformations. However, the structural motifs within the molecule, namely the pyrazole and aniline moieties, are present in various catalytically active compounds.
For instance, pyrazole derivatives are known to be versatile ligands for transition metals, forming complexes that can catalyze a range of reactions, including cross-coupling and cycloaddition reactions. mdpi.commdpi.com Aniline-based compounds can also be part of catalytic systems, for example, in the form of polyaniline-supported catalysts.
Given the presence of multiple nitrogen atoms capable of coordinating to metal centers, it is conceivable that this compound or its derivatives could be explored as ligands in coordination chemistry and catalysis. However, dedicated research in this area for this specific compound is not currently available in the public domain.
Application of 2 Ethoxy 4 Pyrazol 1 Yl Phenylamine As a Synthetic Precursor and Building Block
Synthesis of Novel Fused Heterocyclic Ring Systems and Annulation Reactions
The presence of a reactive primary amine group ortho to a nitrogen atom of the pyrazole (B372694) ring in 2-Ethoxy-4-pyrazol-1-yl-phenylamine makes it an ideal candidate for cyclocondensation reactions to form fused heterocyclic systems. These reactions, often involving bifunctional electrophiles, lead to the creation of novel polycyclic architectures with potential applications in medicinal chemistry and materials science.
Pyrazoloazines (e.g., Pyrazolopyridines, Pyrazolopyrimidines)
The synthesis of pyrazoloazines, such as pyrazolopyridines and pyrazolopyrimidines, represents a significant application of this compound. These fused heterocyclic systems are of considerable interest due to their structural analogy to purines and their associated biological activities. nih.govbldpharm.com
Pyrazolopyridines: The construction of the pyrazolo[3,4-b]pyridine scaffold can be achieved through the condensation of 5-aminopyrazoles with various 1,3-dicarbonyl compounds or their synthetic equivalents. nih.govbeilstein-archives.orgurl.edu While specific examples starting from this compound are not extensively documented in publicly available literature, the general synthetic strategies are well-established. For instance, the reaction with β-ketoesters or α,β-unsaturated carbonyl compounds under acidic or thermal conditions typically leads to the formation of the pyridine (B92270) ring fused to the pyrazole core.
Pyrazolopyrimidines: Similarly, pyrazolo[3,4-d]pyrimidines can be synthesized from this compound by reacting it with a variety of one-carbon and three-carbon synthons. nih.gov Common reagents include formamide, urea, and thiourea, which upon cyclization with the aminopyrazole moiety, form the pyrimidine (B1678525) ring. The reaction conditions for these transformations often involve heating the reactants in a suitable solvent, sometimes in the presence of a catalyst.
The table below summarizes representative, albeit general, synthetic approaches for the formation of pyrazoloazines from aminopyrazole precursors, which are applicable to this compound.
| Fused Ring System | Reagent(s) | General Reaction Conditions |
| Pyrazolo[3,4-b]pyridines | 1,3-Dicarbonyl compounds, β-Ketoesters | Acid or thermal catalysis |
| Pyrazolo[3,4-d]pyrimidines | Formamide, Urea, Thio-urea, Malonates | High temperature, potential catalyst |
Other Condensed Ring Architectures and Their Construction
Beyond pyrazoloazines, the reactivity of this compound allows for the synthesis of other condensed ring architectures. Annulation reactions with suitable bifunctional reagents can lead to the formation of novel polycyclic systems. For example, reaction with α-haloketones followed by intramolecular cyclization could potentially yield pyrazolodiazepine derivatives. The specific outcomes of these reactions are highly dependent on the nature of the electrophilic partner and the reaction conditions employed.
Derivatization Pathways for the Creation of Complex Organic Molecules
The chemical structure of this compound offers three distinct regions for derivatization: the primary amine group, the pyrazole ring system, and the ethoxy-substituted phenyl ring. This allows for the systematic modification of the molecule to generate a diverse library of complex organic compounds.
Functionalization at the Primary Amine Group
The primary amine group is a key site for a wide range of chemical transformations, including acylation, alkylation, and diazotization followed by Sandmeyer-type reactions.
Acylation and Alkylation: The amine group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. Similarly, alkylation can be achieved with alkyl halides, providing access to secondary and tertiary amines. These reactions are fundamental for introducing a variety of functional groups and for building more complex molecular frameworks.
Diazotization and Subsequent Reactions: The primary aromatic amine can be converted to a diazonium salt, which is a versatile intermediate. This diazonium salt can then undergo a variety of transformations, such as the Sandmeyer reaction to introduce halides (Cl, Br) or a cyano group, or a Schiemann reaction for the introduction of fluorine.
The following table outlines some potential derivatization reactions at the primary amine group.
| Reaction Type | Reagent(s) | Product Type |
| Acylation | Acyl chlorides, Anhydrides | Amides |
| Alkylation | Alkyl halides | Secondary/Tertiary Amines |
| Diazotization/Sandmeyer | NaNO₂, HCl; CuX (X=Cl, Br, CN) | Aryl Halides, Aryl Nitriles |
Modifications of the Pyrazole Ring System
The pyrazole ring itself is susceptible to electrophilic substitution reactions, although the presence of the electron-donating amino group on the attached phenyl ring can influence the regioselectivity of these transformations.
Halogenation and Nitration: Electrophilic halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce halogen atoms onto the pyrazole ring. Nitration can also be achieved using standard nitrating agents, though careful control of reaction conditions is necessary to avoid side reactions. The position of substitution on the pyrazole ring will be directed by the existing substituents.
Transformations at the Ethoxy-Substituted Phenyl Ring
The ethoxy group on the phenyl ring can also be a site for chemical modification.
Ether Cleavage: The ethoxy group can be cleaved under strong acidic conditions, such as with hydrobromic or hydroiodic acid, to yield the corresponding phenol. This transformation provides a route to further functionalize the phenyl ring at this position.
Electrophilic Aromatic Substitution: The phenyl ring can undergo further electrophilic substitution reactions, such as halogenation or nitration. The directing effects of the existing substituents (the ethoxy group and the pyrazolyl-amino moiety) will determine the position of the incoming electrophile.
Utilization in Multi-Component Reaction (MCR) Strategies
There is no available scientific literature that describes the use of This compound as a reactant in multi-component reactions (MCRs). MCRs are powerful tools in synthetic chemistry for the efficient construction of complex molecules in a single step. Typically, an aniline (B41778) derivative such as this could be expected to participate in well-known MCRs like the Ugi or Biginelli reactions. However, no studies have been published that utilize this specific substituted phenylamine for such purposes.
Coordination Chemistry and Ligand Design Aspects of 2 Ethoxy 4 Pyrazol 1 Yl Phenylamine
Assessment of Potential Coordination Sites: Nitrogen Donors (Aniline, Pyrazole) and Oxygen Donors (Ethoxy)
The structure of 2-Ethoxy-4-pyrazol-1-yl-phenylamine features several potential sites for coordination with a metal center. These include the nitrogen atoms of the aniline (B41778) and pyrazole (B372694) moieties, as well as the oxygen atom of the ethoxy group.
Nitrogen Donors : The primary coordination sites are expected to be the nitrogen atoms. The pyrazole ring contains two nitrogen atoms: one is part of the N-phenyl bond, and the other (at the 2-position) possesses a lone pair of electrons available for donation to a metal ion. Pyrazole and its derivatives are well-known to act as effective ligands in coordination chemistry. researchgate.netresearchgate.net The aniline nitrogen also has a lone pair, making it a potential donor site. The basicity and steric environment of these nitrogen atoms will influence their coordinating ability. Generally, the pyrazolyl nitrogen is a stronger donor than the anilino nitrogen.
Oxygen Donor : The oxygen atom of the ethoxy group also has lone pairs and could potentially coordinate to a metal center. However, ether oxygens are generally weak donors compared to nitrogen-based ligands, especially in the presence of competing nitrogen donors within the same molecule. Its involvement in coordination would likely depend on the nature of the metal ion and the chelate ring size that could be formed.
Based on the arrangement of these donor atoms, this compound could act as a bidentate ligand, most likely coordinating through the pyrazolyl nitrogen and the anilino nitrogen, forming a stable chelate ring. The potential for monodentate or bridging coordination also exists, depending on the reaction conditions and the metal precursor used.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with ligands containing pyrazole and aniline functionalities is a well-established area of research. rsc.orgnih.gov
Ligands with similar structures to this compound have been successfully complexed with a variety of transition metals. The synthesis typically involves the reaction of the ligand with a metal salt in a suitable solvent. mdpi.comresearchgate.net
Palladium and Platinum : These d⁸ metals often form square planar complexes. With a bidentate N,N'-donor ligand like this compound, complexes of the type [M(L)₂]X₂ or [M(L)Cl₂] (where M = Pd, Pt; L = ligand; X = counter-ion) could be anticipated. Such complexes are of interest for their catalytic and potential biological applications.
Copper : Copper(II) is known for its flexible coordination geometry, and complexes with anilino-pyrazole ligands could adopt square planar, tetrahedral, or distorted octahedral geometries. For instance, a complex of the type [Cu(L)₂]X₂ might be formed.
Iron, Cobalt, and Nickel : These metals, in their +2 or +3 oxidation states, would likely form octahedral complexes, such as [M(L)₂X₂] or [M(L)₃]ⁿ⁺. The electronic and magnetic properties of these complexes would be of significant interest. researchgate.net
A representative table of potential complexes is provided below.
| Metal Ion | Potential Complex Formula | Expected Geometry |
| Palladium(II) | [Pd(L)Cl₂] | Square Planar |
| Platinum(II) | [Pt(L)Cl₂] | Square Planar |
| Copper(II) | [Cu(L)₂(H₂O)₂]²⁺ | Distorted Octahedral |
| Iron(III) | [Fe(L)₂Cl₂]⁺ | Octahedral |
| Cobalt(II) | [Co(L)₃]²⁺ | Octahedral |
| Nickel(II) | [Ni(L)₂(H₂O)₂]²⁺ | Octahedral |
Table 1: Hypothetical transition metal complexes of this compound (L) and their expected geometries.
The formation of metal-ligand bonds can be confirmed and studied using various spectroscopic techniques.
Infrared (IR) Spectroscopy : Coordination of the nitrogen atoms to a metal center would lead to shifts in the vibrational frequencies of the C=N and N-H bonds. A shift in the N-H stretching frequency of the aniline group to lower wavenumbers would be indicative of its coordination. Similarly, changes in the pyrazole ring vibrations would be expected.
Nuclear Magnetic Resonance (NMR) Spectroscopy : In the ¹H NMR spectrum of the free ligand, the protons on the pyrazole and phenyl rings would have characteristic chemical shifts. Upon coordination, these shifts would be altered due to the electronic effects of the metal ion. For diamagnetic complexes (e.g., Pd(II), Pt(II)), sharp signals would be observed, providing detailed structural information in solution. mdpi.com
UV-Visible Spectroscopy : The electronic spectra of the metal complexes would show bands corresponding to d-d transitions and charge-transfer transitions. researchgate.net The d-d transitions are typically weak and provide information about the geometry of the complex and the ligand field splitting. Charge-transfer bands, which are more intense, arise from the promotion of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice-versa (MLCT).
A summary of expected spectroscopic changes upon complexation is presented in the table below.
| Spectroscopic Technique | Expected Observation upon Coordination |
| IR Spectroscopy | Shift in N-H and C=N stretching frequencies |
| ¹H NMR Spectroscopy | Change in chemical shifts of pyrazole and aniline protons |
| UV-Visible Spectroscopy | Appearance of d-d and charge-transfer bands |
Table 2: Anticipated spectroscopic signatures of metal-ligand interactions for complexes of this compound.
Ligand Field Theory and Electronic Structure of Coordination Compounds
Ligand field theory (LFT) provides a framework for understanding the electronic structure and properties of coordination complexes. wikipedia.orglibretexts.org It describes how the interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbital energies. The magnitude of this splitting (Δ) depends on the metal, its oxidation state, and the nature of the ligands.
For an octahedral complex of this compound, the d-orbitals would split into two sets: the lower energy t₂g set (dxy, dyz, dxz) and the higher energy eg set (dx²-y², dz²). libretexts.org The spectrochemical series allows for a qualitative prediction of the ligand field strength. Nitrogen-donor ligands like pyrazole and aniline are generally considered to be of intermediate strength.
The electronic configuration of the metal ion will determine the magnetic properties and color of the complex. For example, a d⁶ metal ion like Fe(II) or Co(III) could be either high-spin (paramagnetic) or low-spin (diamagnetic) depending on the magnitude of Δ.
Supramolecular Assembly and Hydrogen Bonding in Metal-Organic Systems
Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. rsc.orgresearchgate.netbirmingham.ac.uk The presence of the aniline N-H group in this compound provides a site for hydrogen bond donation. In the solid state, metal complexes of this ligand could form extended networks through hydrogen bonding between the N-H group of one complex and a suitable acceptor on an adjacent complex, such as a counter-ion or a solvent molecule. nih.govmdpi.com
Crystal Engineering and Supramolecular Interactions of 2 Ethoxy 4 Pyrazol 1 Yl Phenylamine
Supramolecular Synthons and Their Design Principles in Organic Solids
Supramolecular synthons are specific and reliable intermolecular interactions that can be used to design and assemble molecules into desired crystalline architectures. In the context of 2-Ethoxy-4-pyrazol-1-yl-phenylamine, several key synthons can be anticipated based on its functional groups: the pyrazole (B372694) ring, the phenylamine moiety, and the ethoxy group.
The pyrazole ring is a particularly versatile building block in supramolecular chemistry, capable of acting as both a hydrogen bond donor (N-H) and acceptor (pyridine-like nitrogen). This allows for the formation of robust and predictable hydrogen-bonded assemblies such as dimers, trimers, and catemers (chain-like structures). nih.gov The formation of these motifs is influenced by the steric and electronic properties of the substituents on the pyrazole ring. nih.gov
Furthermore, the combination of the pyrazole's N-H donor and the amine's N-H donor with potential acceptors like the pyrazole's pyridine-type nitrogen or the ethoxy oxygen can lead to the formation of heterosynthons. For instance, co-crystallization with carboxylic acids has demonstrated the formation of predictable heterosynthons with pyrazole derivatives. acs.org The principles of hydrogen bond donor-acceptor pairing are fundamental to the design of such multi-component crystals.
The phenyl rings in the structure are predisposed to engage in π-π stacking interactions, which are crucial in stabilizing the crystal lattice of many aromatic compounds. nih.gov The geometry of these interactions (e.g., face-to-face, edge-to-face) will be influenced by the electronic nature of the rings and the steric hindrance from the substituents.
Analysis of Intermolecular Interactions in the Crystalline State
Hydrogen Bonding Networks
The primary hydrogen bond donors in the molecule are the N-H groups of the pyrazole and the aniline (B41778). The potential acceptors include the pyridine-type nitrogen of the pyrazole ring and the oxygen atom of the ethoxy group. This variety of donor and acceptor sites allows for the formation of a complex and stable three-dimensional hydrogen-bonding network.
Based on studies of related pyrazole compounds, it is highly probable that the pyrazole N-H will form strong hydrogen bonds with the pyridine-type nitrogen of an adjacent molecule, leading to the formation of dimers or chains. nih.govresearchgate.net The aniline N-H can also participate in hydrogen bonding, either with the pyrazole nitrogen, the ethoxy oxygen, or in a three-center hydrogen bond. The presence of the ethoxy group introduces an additional acceptor site, which can lead to more intricate hydrogen bonding patterns.
Table 1: Plausible Hydrogen Bond Geometries in the Crystal Structure of this compound (Hypothetical Data)
| Donor (D) | Acceptor (A) | D-H···A Angle (°) | D···A Distance (Å) |
| N(pyrazole)-H | N(pyrazole) | 170-180 | 2.8-3.0 |
| N(aniline)-H | N(pyrazole) | 160-175 | 2.9-3.2 |
| N(aniline)-H | O(ethoxy) | 150-170 | 3.0-3.3 |
| C(phenyl)-H | O(ethoxy) | 140-160 | 3.2-3.5 |
π-π Stacking and Other Non-Covalent Interactions
In addition to hydrogen bonding, π-π stacking interactions between the phenyl and pyrazole rings are expected to be a significant stabilizing force. The offset or tilted arrangement of these rings is common in the crystal structures of related anilines and pyrazoles to maximize attractive interactions while minimizing steric repulsion. soton.ac.uk The distance between the centroids of the interacting rings is typically in the range of 3.3 to 3.8 Å.
Polymorphism and Co-crystallization Studies of the Compound
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those with flexible conformations and multiple hydrogen bonding sites like this compound. Different polymorphs can arise from variations in crystallization conditions such as solvent, temperature, and cooling rate, leading to different hydrogen bonding patterns and packing arrangements. soton.ac.uk For substituted anilines, different polymorphs have been observed to exhibit distinct supramolecular structures. soton.ac.uk
Co-crystallization presents a powerful strategy to modify the physicochemical properties of the compound. By introducing a co-former molecule with complementary functional groups, new supramolecular synthons can be formed. For instance, co-crystallization with a dicarboxylic acid could lead to a robust hydrogen-bonded network involving the pyrazole and aniline moieties. The success of co-crystal formation can often be predicted using the pKa rule, which considers the acidity of the co-former and the basicity of the target molecule. csmres.co.uk
Rational Design of Crystalline Materials with Desired Architectures
The principles of crystal engineering allow for the rational design of crystalline materials with specific properties. By understanding the preferred supramolecular synthons of this compound, it is possible to design multi-component crystals with desired architectures. For example, to create a layered structure, a co-former with long alkyl chains could be introduced to encourage segregation of hydrophobic and hydrophilic regions. To enhance solubility, a co-former that disrupts the strong pyrazole-pyrazole hydrogen bonds and introduces more hydrophilic interactions could be selected.
The synthesis of energetic coordination compounds through co-melting crystallization of pyrazole derivatives with inorganic salts showcases an innovative approach to creating new materials with tailored properties. rsc.org This highlights the potential for exploring similar strategies with this compound to develop novel crystalline materials.
Influence of Molecular Conformation on Crystal Packing Arrangements
The molecular conformation of this compound, particularly the dihedral angles between the phenyl and pyrazole rings and the orientation of the ethoxy group, will have a profound impact on the resulting crystal packing. Rotation around the C-N and C-C single bonds can lead to different conformers that may pack in distinct ways.
Q & A
Q. How can X-ray crystallography or NMR elucidate the compound’s conformation in solution vs. solid state?
- Methodological Answer :
- X-ray crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding modes.
- NOESY NMR : Analyze spatial proximity of ethoxy and pyrazole groups in solution.
- DFT calculations : Compare experimental vs. theoretical bond angles/rotational barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
